molecular formula C15H11NS B2602542 4-(phenylsulfanyl)isoquinoline CAS No. 106510-95-6

4-(phenylsulfanyl)isoquinoline

Cat. No.: B2602542
CAS No.: 106510-95-6
M. Wt: 237.32
InChI Key: ASKMIGSIGYTPAT-UHFFFAOYSA-N
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Description

4-(Phenylsulfanyl)isoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family Isoquinolines are known for their wide range of biological activities and are found in many natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(phenylsulfanyl)isoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline ring .

Another method involves the use of metal catalysts. For example, palladium-catalyzed reactions of N-propargyl oxazolidines can provide 4-substituted isoquinolines under microwave irradiation . Additionally, Ir(III)-catalyzed C–H/N-O annulation of arylketoxime and internal alkyne without using an oxidant has been reported as an efficient method .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly being adopted in industrial processes .

Chemical Reactions Analysis

Types of Reactions

4-(Phenylsulfanyl)isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine and chlorine can be used for halogenation reactions, while nucleophiles such as amines and thiols can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Phenylsulfanyl)isoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(phenylsulfanyl)isoquinoline involves its interaction with various molecular targets and pathways. The phenylsulfanyl group can enhance the compound’s ability to interact with biological molecules, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with enzymes and receptors involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Phenylsulfanyl)isoquinoline is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-phenylsulfanylisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NS/c1-2-7-13(8-3-1)17-15-11-16-10-12-6-4-5-9-14(12)15/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKMIGSIGYTPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CN=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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